

Application Note: Identification of CCT1 Post-Translational Modifications using Mass Spectrometry

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Compound of Interest

Compound Name: CCT1

Cat. No.: B1192471

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Introduction

Chaperonin Containing TCP-1 Subunit 1 (**CCT1**), also known as TCP-1 alpha, is a critical component of the eukaryotic chaperonin complex TRiC (TCP-1 Ring Complex), or CCT. This complex plays an essential role in cellular proteostasis by assisting in the folding of a significant portion of the proteome, including key cytoskeletal proteins like actin and tubulin, as well as proteins implicated in cell cycle progression and oncogenesis. The function and regulation of **CCT1** are intricately linked to its post-translational modifications (PTMs), which can modulate its activity, stability, and interactions with other proteins. Understanding the PTM landscape of **CCT1** is therefore crucial for elucidating its role in cellular signaling pathways and for the development of novel therapeutics targeting these pathways.

Mass spectrometry has emerged as the premier analytical technique for the comprehensive identification and quantification of protein PTMs. Its high sensitivity, accuracy, and throughput enable the precise mapping of modification sites and the relative quantitation of PTMs under various cellular conditions. This application note provides detailed protocols and methodologies for the identification of **CCT1** PTMs using mass spectrometry, with a focus on N-terminal modifications, ubiquitination, and glycosylation.

Data Presentation

Quantitative Analysis of CCT1 N-Terminal Modifications

A study utilizing native mass spectrometry on the recombinant human TRiC complex revealed that all eight subunits, including **CCT1**, undergo N-terminal processing.^{[1][2]} This processing involves the excision of the initial methionine residue followed by the acetylation of the new N-terminal amino acid.

CCT Subunit	N-Terminal Processing	Reference
CCT1	Methionine Excision & Acetylation	[1][2]
CCT2	Methionine Excision & Acetylation	[1][2]
CCT3	Methionine Excision & Acetylation	[1][2]
CCT4	Methionine Excision & Acetylation	[1][2]
CCT5	Methionine Excision & Acetylation	[1][2]
CCT6	Methionine Excision & Acetylation	[1][2]
CCT7	Methionine Excision & Acetylation	[1][2]
CCT8	Methionine Excision & Acetylation	[1][2]

Experimental Protocols

General Sample Preparation and In-Solution Digestion of CCT1

This protocol describes the initial steps for preparing **CCT1** for mass spectrometry analysis, starting from cell lysis to enzymatic digestion.

Materials:

- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium Bicarbonate
- Formic Acid
- Acetonitrile (ACN)

Protocol:

- Cell Lysis: Lyse cells containing **CCT1** in a suitable lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Reduction and Alkylation:
 - To a desired amount of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
 - Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.
- Enzymatic Digestion:
 - Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
 - Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Digestion Quenching and Peptide Cleanup:

- Quench the digestion by adding formic acid to a final concentration of 1%.
- Desalt and concentrate the resulting peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% ACN and 0.1% formic acid.
- Dry the purified peptides in a vacuum centrifuge.

Enrichment of Ubiquitinated CCT1 Peptides

This protocol details the immunoaffinity enrichment of ubiquitinated peptides, specifically targeting the di-glycine (diGly) remnant of ubiquitin following tryptic digestion.

Materials:

- Anti-K- ϵ -GG antibody beads
- Immunoaffinity Purification (IAP) Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)
- Wash Buffer (e.g., IAP buffer with increased salt concentration)
- Elution Buffer (e.g., 0.15% Trifluoroacetic Acid)

Protocol:

- Resuspend Peptides: Resuspend the dried, digested peptides from the general protocol in IAP buffer.
- Antibody Incubation: Add the anti-K- ϵ -GG antibody beads to the peptide solution and incubate with gentle rotation at 4°C for 2-4 hours to capture ubiquitinated peptides.
- Washing:
 - Centrifuge the beads at a low speed and discard the supernatant.
 - Wash the beads multiple times with IAP buffer and then with a high-salt wash buffer to remove non-specifically bound peptides.
 - Perform a final wash with water to remove any remaining salts.

- Elution: Elute the enriched ubiquitinated peptides from the antibody beads using the elution buffer.
- Cleanup: Desalt the eluted peptides using a C18 StageTip or similar SPE method before mass spectrometry analysis.

Enrichment and Analysis of CCT1 Glycosylation

This protocol outlines a general workflow for the analysis of N-linked glycans on **CCT1**.

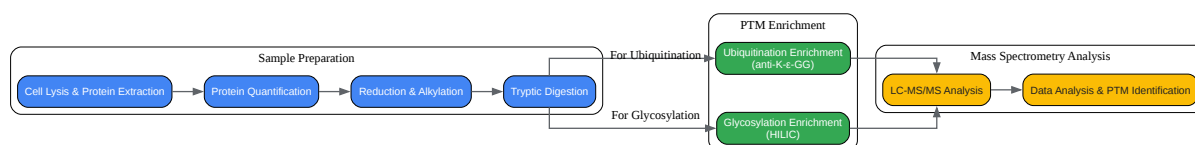
Materials:

- PNGase F (Peptide-N-Glycosidase F)
- Ammonium Bicarbonate
- Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges

Protocol:

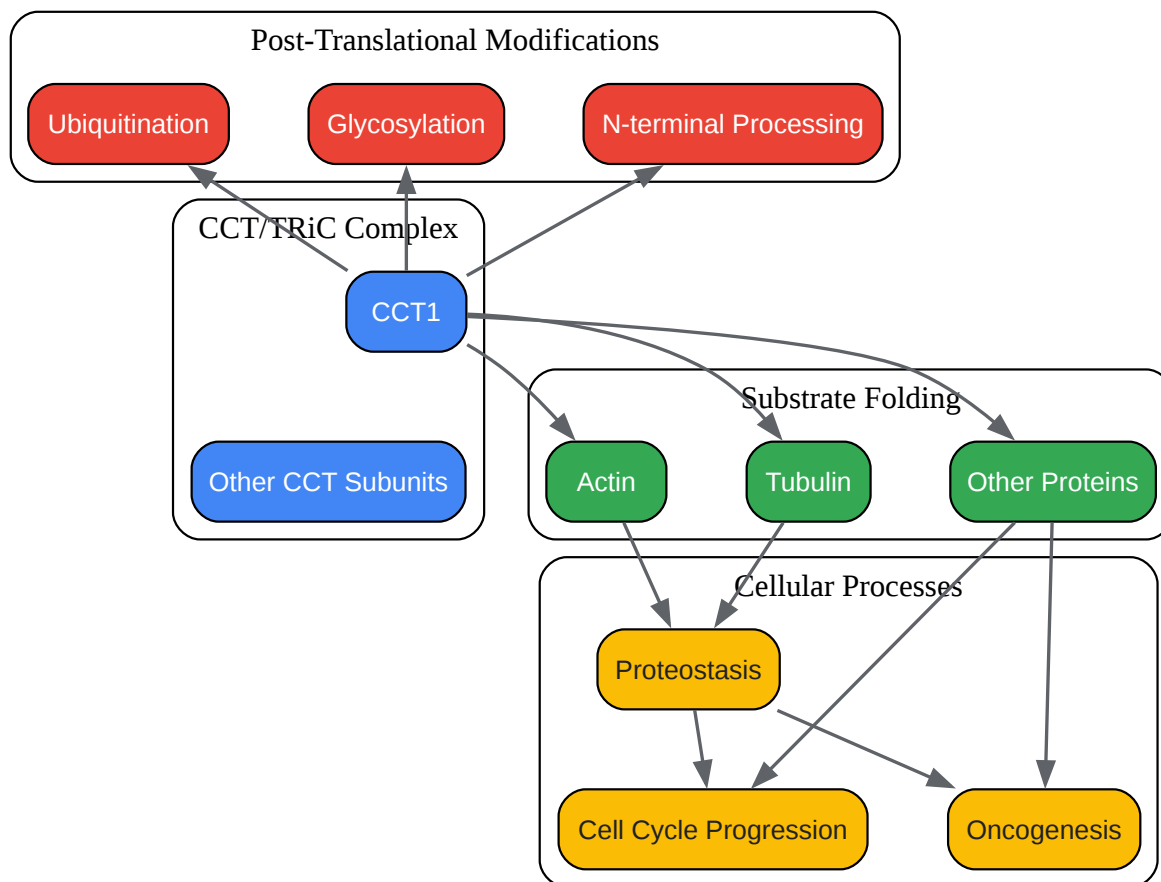
- Denaturation: Denature the purified **CCT1** protein by heating in the presence of a denaturant.
- Enzymatic Deglycosylation:
 - Add PNGase F to the denatured protein solution and incubate overnight at 37°C to release N-linked glycans.
- Glycan Enrichment:
 - Separate the released glycans from the deglycosylated protein and other components using a HILIC SPE cartridge.
 - Wash the cartridge to remove non-glycan components.
 - Elute the glycans with an aqueous solvent.
- Mass Spectrometry Analysis: Analyze the enriched glycans by MALDI-TOF or LC-MS/MS for structural characterization.

Mandatory Visualization



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Caption: Experimental workflow for the identification of **CCT1** PTMs.



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References

- 1. Native mass spectrometry analyses of chaperonin complex TRiC/CCT reveal subunit N-terminal processing and re-association patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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